molecular formula C11H11ClN2O5 B325817 Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate

Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate

Cat. No.: B325817
M. Wt: 286.67 g/mol
InChI Key: QXVGJKZWIHSNNV-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is a chemical compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol . This compound is known for its unique structure, which includes a nitro group, a chloro group, and an amino group attached to a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-chloro-3-nitroaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium ethoxide, potassium carbonate.

Major Products Formed

    Reduction: 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate.

    Oxidation: Corresponding oxides of the amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate: A reduced form of the compound.

    Ethyl 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoate: An ethyl ester analog.

    Methyl 4-[(4-bromo-3-nitrophenyl)amino]-4-oxobutanoate: A brominated analog.

Uniqueness

Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11ClN2O5

Molecular Weight

286.67 g/mol

IUPAC Name

methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C11H11ClN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15)

InChI Key

QXVGJKZWIHSNNV-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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